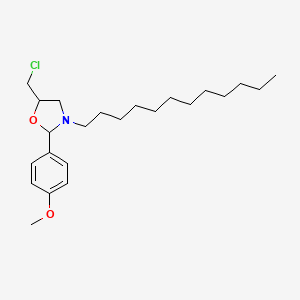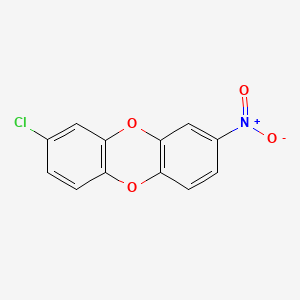
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a chlorine atom at the 2-position and a nitro group at the 8-position. This compound is part of the dibenzodioxin family, which includes various derivatives with different substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- typically involves the chlorination and nitration of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2-chlorodibenzo-p-dioxin is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted dibenzodioxins.
科学研究应用
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of similar toxic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- involves its interaction with cellular components. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This interaction can result in various biological effects, including alterations in cell growth and differentiation.
相似化合物的比较
Similar Compounds
Dibenzo(b,e)(1,4)dioxin: The parent compound without chlorine and nitro substituents.
2-Chlorodibenzo-p-dioxin: Lacks the nitro group.
8-Nitrodibenzo-p-dioxin: Lacks the chlorine atom.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2-chloro-8-nitro- is unique due to the presence of both chlorine and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for studying the effects of halogenation and nitration on the properties of dibenzodioxins.
属性
CAS 编号 |
101126-64-1 |
|---|---|
分子式 |
C12H6ClNO4 |
分子量 |
263.63 g/mol |
IUPAC 名称 |
2-chloro-8-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6ClNO4/c13-7-1-3-9-11(5-7)18-12-6-8(14(15)16)2-4-10(12)17-9/h1-6H |
InChI 键 |
VZIBZXBMTCZVMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



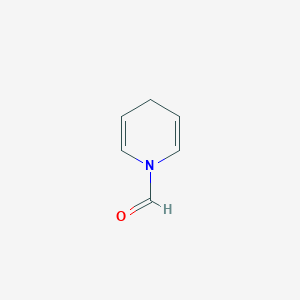

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

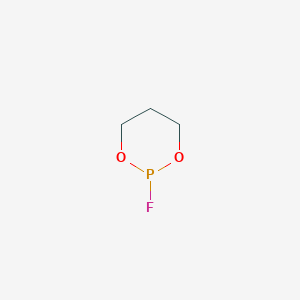
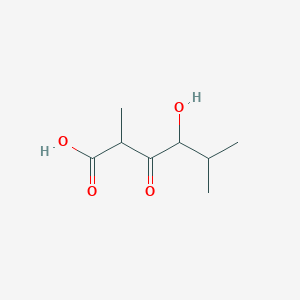
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
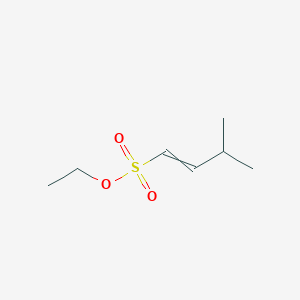
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
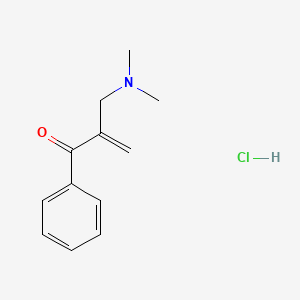
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
